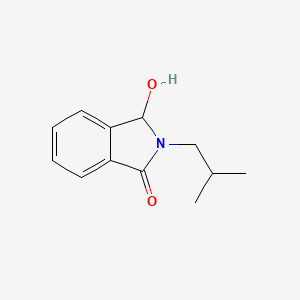
3-Hydroxy-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
货号 B8699447
分子量: 205.25 g/mol
InChI 键: RVQUYEXALIBNEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07589117B2
Procedure details


3-Hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one is prepared as described in Example 1, starting with 6.5 g of N-isobutylphthalimide in 60 cm3 of methanol and 1.7 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours and is then cooled to a temperature in the region of 0° C., followed by dropwise addition of 50 cm3 of distilled water. The methanol is then partially evaporated off under reduced pressure (2 kPa) at a temperature in the region of 35° C., and the residue is extracted three times with 60 cm3 of dichloromethane. The organic extracts are combined, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 25° C. to give a pale yellow oil, which is purified by chromatography under argon pressure (60 kPa) on a column of silica gel (particle size 40-63 μm), eluting with a cyclohexane/ethyl acetate mixture (60/40 by volume). The fractions comprising the expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 5.8 g of 3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are thus obtained in the form of a white solid melting at 82° C.




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15])[CH:2]([CH3:4])[CH3:3].O>CO.[BH4-].[K+]>[OH:10][CH:9]1[C:8]2[C:7](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:6](=[O:15])[N:5]1[CH2:1][CH:2]([CH3:4])[CH3:3] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)N1C(C=2C(C1=O)=CC=CC2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
solvent
|
|
Smiles
|
[BH4-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
3-Hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one is prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is then cooled to a temperature in the region of 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol is then partially evaporated off under reduced pressure (2 kPa) at a temperature in the region of 35° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted three times with 60 cm3 of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography under argon pressure (60 kPa) on a column of silica gel (particle size 40-63 μm)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a cyclohexane/ethyl acetate mixture (60/40 by volume)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1N(C(C2=CC=CC=C12)=O)CC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
